Deguelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Deguelin and Cell Death Pathways

One of the significant areas of research on deguelin concerns its interaction with cell death pathways, particularly apoptosis. Apoptosis is a programmed cell death process crucial for maintaining cellular homeostasis in multicellular organisms. Studies have shown that deguelin can induce apoptosis in various cancer cell lines []. It appears to achieve this by affecting the AKT signaling pathway, which plays a vital role in cell survival and proliferation [].

Other Areas of Scientific Research

Deguelin's biological activities are being explored in other scientific research areas as well. Some studies have investigated its potential effects on:

- Neurodegenerative diseases: Deguelin's ability to interact with cell death pathways has led to research on its potential role in neurodegenerative diseases like Parkinson's disease. However, more research is required to determine its effectiveness.

- Insecticidal properties: Deguelin exhibits insecticidal properties, making it a potential candidate for the development of natural insecticides. However, its environmental impact and safety profile need further investigation.

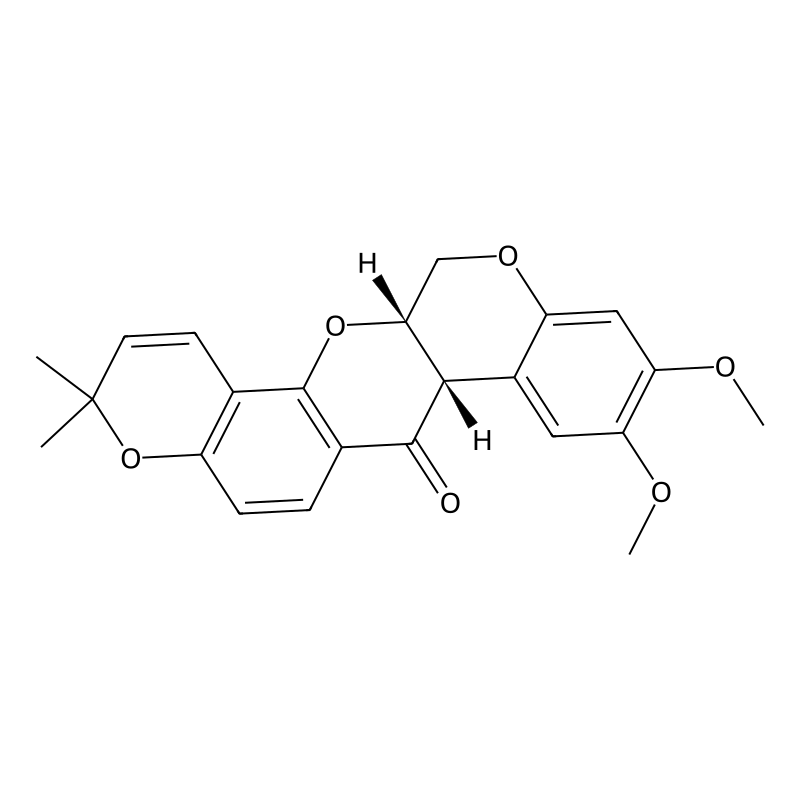

Deguelin is a naturally occurring compound classified as a rotenoid, primarily derived from various species within the legume family, Fabaceae, such as Tephrosia vogelii, Derris, and Lonchocarpus. Its chemical formula is C23H22O6, and it is known for its distinctive structure that includes methoxy groups at positions 9 and 10 of the chromenone framework . Deguelin exhibits insecticidal properties and has been utilized in traditional medicine and as a potential therapeutic agent against various types of cancer due to its biological activities.

Deguelin can undergo several chemical transformations. Notably, it can be synthesized through stereocontrolled semi-synthesis from rotenone, which involves a two-step transformation including a zinc-mediated ring opening followed by hydroxylation . The compound's reactivity is influenced by its structural features, allowing it to interact with various biological targets. Deguelin is sensitive to light and air, which can lead to decomposition, affecting its stability in different environments .

Deguelin exhibits significant biological activity, particularly in the realm of oncology. It has shown promise in inhibiting the growth of pre-cancerous and cancerous cells, particularly lung cancer cells. The mechanism of action involves binding to heat-shock protein 90 (Hsp90), leading to the destabilization of several client proteins associated with cancer progression, such as mutated p53 and cyclin-dependent kinase 4 . Additionally, deguelin influences the phosphoinositide 3-kinase/Akt signaling pathway, further contributing to its anti-cancer effects .

The synthesis of deguelin has been achieved through various methods:

- Semi-Synthesis from Rotenone: This method involves a two-step process where rotenone is transformed into rot-2′-enonic acid followed by conversion into deguelin using chromium-mediated hydroxylation .

- Direct Extraction: Deguelin can also be extracted from plant sources such as Tephrosia vogelii or other related species, although this method may yield lower purity compared to synthetic routes .

These synthesis methods highlight the versatility of deguelin's production while emphasizing the need for careful handling due to its instability.

Deguelin has several applications:

- Agriculture: Utilized as an insecticide due to its natural insecticidal properties.

- Pharmaceuticals: Investigated for its potential use in cancer therapy owing to its ability to inhibit tumor growth and induce apoptosis in malignant cells .

- Research: Studied for its mechanisms involving Hsp90 inhibition and modulation of signaling pathways related to cell proliferation and survival.

Deguelin shares structural and functional similarities with other compounds in the rotenoid family. Here are some notable comparisons:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Rotenone | Derris spp., Tephrosia spp. | Insecticide; neurotoxic effects | Known for mitochondrial inhibition |

| Tephrosin | Tephrosia vogelii | Anti-cancer activity similar to deguelin | Different stereochemistry |

| Bitter Orange Extract | Citrus aurantium | Appetite suppression; weight loss | Contains synephrine; different mechanism |

| Isoflavones | Soybeans | Antioxidant; anti-cancer properties | Different chemical structure |

Deguelin is unique among these compounds due to its specific interaction with Hsp90 and its dual role as both an insecticide and a potential therapeutic agent against cancer.

Deguelin, a naturally occurring rotenoid, was first isolated in the early 20th century from plant species within the Leguminosae family, including Derris trifoliata and Mundulea sericea. Its discovery emerged from investigations into traditional botanical insecticides used in Africa and Southeast Asia, where crude extracts of these plants were employed for pest control. The compound’s structural elucidation followed the isolation of rotenone, a related rotenoid, with Kazuo Nagai formally characterizing deguelin in 1902 during studies of Derris root extracts. Early pharmacological interest arose from its insecticidal properties, but subsequent research revealed its broader biological activities, including antitumor effects.

Key milestones in deguelin research include:

- 1930s–1940s: Identification of its flavanoid-derived structure and stereochemistry.

- 1990s: Discovery of chemopreventive properties in murine models of carcinogenesis.

- 2000s–present: Mechanistic studies elucidating its interactions with heat shock protein 90 (HSP90), nuclear factor-kappa B (NF-κB), and mitochondrial complex I.

Classification as a Rotenoid

Deguelin belongs to the rotenoid subclass of flavonoids, characterized by a tetracyclic scaffold featuring a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus (Table 1). This structural framework differentiates rotenoids from other flavonoid subclasses and underpins their biological activities.

Table 1: Structural characteristics of deguelin compared to rotenone

| Feature | Deguelin | Rotenone |

|---|---|---|

| Core structure | 6aβ,12aβ-configuration | 6aα,12aα-configuration |

| Substituents | Methoxy groups at C-2, C-3, C-4 | Methoxy groups at C-1, C-2, C-3 |

| Chromene rings | Two fused chromene systems | Two fused chromene systems |

| Bioactive moieties | α,β-unsaturated ketone | α,β-unsaturated ketone |

Rotenoids exhibit structural plasticity, with deguelin distinguished by its B-ring hydroxylation pattern and lack of a dimethylpyran ring present in rotenone. These modifications influence target specificity, as evidenced by deguelin’s preferential binding to HSP90 over mitochondrial complex I compared to rotenone.

Importance in Natural Product Chemistry and Biological Sciences

Deguelin serves as both a pharmacological tool and a scaffold for drug development due to three key attributes:

Chemopreventive and Antitumor Activity

- Mechanistic diversity: Deguelin modulates multiple oncogenic pathways:

- Broad cancer specificity: Demonstrated efficacy in preclinical models of breast, pancreatic, lung, and hematological malignancies (Table 2).

Table 2: Key research findings on deguelin’s antitumor effects

Chemical Synthesis and Structural Optimization

Deguelin’s compact structure has inspired synthetic innovations:

- Total synthesis: A 4-step route achieved 62% overall yield using a vinyl iodide intermediate.

- Analog development: BCE-ring-truncated derivatives retain bioactivity while reducing toxicity.

- Stereochemical control: Semi-synthetic approaches enable production of enantiopure deguelin and tephrosin.

Ecological and Agricultural Relevance

As a botanical insecticide, deguelin’s non-persistent environmental profile contrasts with synthetic pesticides. However, its fish toxicity limits aquatic applications, driving research into targeted formulations.

Deguelin represents one of the most significant bioactive rotenoids found within the Leguminosae family, occurring across multiple genera with varying concentrations and distribution patterns [1] [2] [3]. This natural compound demonstrates a characteristic pattern of accumulation within specific plant taxa, with the highest concentrations consistently reported in three primary genera: Derris, Mundulea, and Tephrosia [1] [2] [4].

Derris Species (Derris trifoliata, Derris elliptica)

Derris trifoliata represents one of the most extensively studied sources of deguelin within the Derris genus [5] [6] [2]. This mangrove associate species, occurring throughout tropical regions of Asia and East Africa, belongs to the Leguminosae subfamily Papilionoideae [5]. Chemical investigations of Derris trifoliata have consistently demonstrated the presence of deguelin alongside other rotenoids including rotenone, tephrosin, and dehydrodeguelin [5] [7]. The aerial parts of Derris trifoliata yield deguelin through standard extraction procedures, with the compound isolated alongside eleven other known compounds through chromatographic separation techniques [5].

The stems of Derris trifoliata have been specifically investigated for their rotenoid content, revealing eight distinct rotenoids with varying biological activities [7]. Research has established that among the isolated compounds from Derris trifoliata stems, several rotenoids including deguelin exhibit significant toxicity against brine shrimp, with lethal concentration values ranging from 0.06 to 9.95 micrograms per milliliter [5]. This toxicity profile supports the traditional use of Derris trifoliata as a piscicidal agent in various regional applications [5].

Derris elliptica constitutes another significant source of deguelin within the Derris genus [8] [9] [10]. This species demonstrates the presence of deguelin in both stem and root tissues, with pharmacognostic studies establishing standardized identification parameters for Derris elliptica dried stem crude drug preparations [9]. Recent investigations have identified three new rotenoids from Derris elliptica stems, expanding the known chemical diversity within this species [10]. The stems of Derris elliptica have been particularly emphasized for their rotenoid content, with deguelin representing a major component alongside other bioactive compounds [10].

Mundulea sericea

Mundulea sericea occupies a position of particular significance as a deguelin source within the Leguminosae family [6] [11] [2] [12]. This African plant species represents one of the most concentrated natural sources of deguelin, with the bark serving as the primary tissue for extraction [6] [2] [12]. Research has consistently identified Mundulea sericea as a major source of deguelin for both traditional applications and modern pharmaceutical investigations [6] [11] [2].

The significance of Mundulea sericea as a deguelin source extends beyond simple concentration levels to encompass the quality and consistency of the compound extracted from this species [12] [13]. Studies have demonstrated that deguelin isolated from Mundulea sericea exhibits potent cancer chemopreventive activity, with investigations showing strong inhibition of 12-O-tetradecanoylphorbol-13-acetate induced ornithine decarboxylase activity [12]. The bark of Mundulea sericea has been specifically validated as a reliable source for deguelin extraction, supporting commercial and research applications [6] [2] [12].

Tephrosia Species (Tephrosia vogelii)

Tephrosia vogelii demonstrates exceptional significance within the Tephrosia genus as a prolific producer of deguelin [2] [3] [4] [14]. This species, native to tropical Africa and subsequently introduced to tropical America and South and Southeast Asia, exhibits remarkable variation in deguelin content both between different strains and across growing seasons [4] [14]. Comprehensive analysis of thirteen strains across four Tephrosia species revealed that Tephrosia vogelii consistently produces the highest levels of deguelin among all tested species [4].

The deguelin content in Tephrosia vogelii demonstrates substantial variability, with concentrations ranging from 0.0949% to 4.4269% depending on the specific strain and collection season [4]. Strains collected from Bolivia and Puerto Rico exhibit the highest deguelin production, with peak concentrations occurring during February collections [4]. The distribution pattern within Tephrosia vogelii tissues shows that leaflets contain more deguelin than rotenone, while the reverse pattern generally occurs in petioles, stems, and roots [15].

Tephrosia vogelii has been cultivated as a green manure, windbreak, and temporary shade crop in various plantation systems including cocoa, coffee, tea, rubber, and cinchona [14]. The leaves of Tephrosia vogelii contain multiple toxins including rotenone and several rotenoid isomers such as deguelin, tephrosin, isotephrosin, and hydroxydeguelin [14]. The species exhibits considerable morphological variation, with plants reaching heights of 2 to 3 meters and displaying purple, red, or white flowers depending on the specific variety [14].

Lonchocarpus Species (Lonchocarpus utilis, Lonchocarpus urucu)

Lonchocarpus utilis and Lonchocarpus urucu represent commercially significant sources of deguelin within the Lonchocarpus genus [1] [16] [17] [18]. These species, native to tropical forests of Peru, Brazil, and Guyana, provide the primary source material for cubé resin production [16] [17] [18]. Cubé resin, extracted from the roots of both Lonchocarpus utilis and Lonchocarpus urucu, serves as a commercial insecticide and piscicide with deguelin representing one of the four major active ingredients [16] [17] [18].

The root extract from Lonchocarpus utilis and urucu contains rotenone, deguelin, rotenolone, and tephrosin as the primary bioactive compounds, totaling 77% by weight of the total rotenoid content [17] [19]. Deguelin specifically comprises approximately 22% of the total rotenoid content in cubé resin preparations [19]. The commercial significance of these species stems from their consistent production of high-quality deguelin suitable for both pesticidal applications and research purposes [17] [19].

Recent analysis of cubé resin composition has identified 25 minor rotenoids in addition to the four major components, with several of these minor compounds representing new chemical entities [17] [19]. The extraction process typically involves trichloroethylene treatment of root material, followed by processing to yield the commercial resin product [19]. Both Lonchocarpus utilis and Lonchocarpus urucu demonstrate toxic effects on insects, fish, and other pests, with the primary threat to humans and other mammals arising from inhalation of powdered root or root extract preparations [16] [18].

Geographic Distribution of Deguelin-containing Plants

The geographic distribution of deguelin-containing plants within the Leguminosae family demonstrates distinct regional patterns that reflect both evolutionary relationships and environmental adaptations [5] [4] [14] [18]. These distribution patterns provide crucial insights into the natural occurrence and accessibility of deguelin sources across different continental regions.

Asian Distribution: The Asian distribution of deguelin-containing plants centers primarily on the Derris genus, with Derris trifoliata serving as the most prominent representative [5] [6]. This species occurs throughout tropical regions of Asia, extending from Southeast Asian nations to specific coastal and mangrove environments [5]. The distribution of Derris trifoliata encompasses countries including Thailand, Malaysia, Indonesia, and extends to coastal regions of East Africa [5]. Derris elliptica demonstrates a more restricted distribution within Southeast Asia, with documented occurrences in countries where traditional extraction practices have been established [9] [10].

African Distribution: African regions support the most significant concentrations of deguelin-producing plants, particularly within the Mundulea and Tephrosia genera [6] [2] [12] [4]. Mundulea sericea exhibits a characteristic African distribution, providing the highest quality deguelin extracts from bark tissues [6] [2] [12]. Tephrosia vogelii demonstrates native occurrence throughout tropical Africa, with documented populations extending from West African regions to East African countries including Kenya [4] [14]. The African distribution of Tephrosia vogelii has served as the source for global introductions to other tropical regions [14].

South American Distribution: South American regions provide the primary commercial sources of deguelin through Lonchocarpus species [16] [17] [18]. Lonchocarpus utilis and Lonchocarpus urucu occur naturally in tropical forests of Peru, Brazil, and Guyana, with elevational ranges extending from 100 to 1,800 meters above sea level [16] [18]. The Apurimac River Valley of Peru represents a particularly significant source region for commercial cubé resin production [19]. Venezuelan populations have also been documented, contributing to the overall South American distribution pattern [18].

Introduced Distributions: Several deguelin-containing species have been successfully introduced beyond their native ranges, expanding the global distribution of these valuable plants [4] [14]. Tephrosia vogelii was introduced to tropical America and South and Southeast Asia as a cover crop, with documented establishment in Java as early as 1908 [14]. Current distributions now encompass Malesia, with widespread cultivation throughout Indonesia, Philippines, and Peninsular Malaysia [14]. These introduced populations often demonstrate different deguelin production characteristics compared to native populations, reflecting adaptation to new environmental conditions [4].

The strain variation observed within species across different geographic regions demonstrates significant implications for deguelin production [4]. Analysis of thirteen strains across four Tephrosia species revealed that genetic resources from regions outside East Africa, including South American and Caribbean populations, often contained comparably high or superior rotenoid concentrations compared to native African populations [4]. This pattern suggests that geographic distribution alone does not determine production potential, with genetic factors playing equally important roles in determining deguelin concentrations.

Tissue-specific Accumulation Patterns

The tissue-specific accumulation patterns of deguelin within Leguminosae family plants demonstrate characteristic distribution profiles that reflect both biosynthetic pathways and physiological functions [4] [15] [20] [21]. These accumulation patterns vary significantly between different plant organs and show consistent trends across multiple species within the family.

Leaf Tissue Accumulation: Leaf tissues consistently demonstrate elevated deguelin concentrations compared to other plant organs across multiple species [4] [15]. In Tephrosia vogelii, leaflets contain higher concentrations of deguelin than rotenone, representing a reversal of the typical rotenoid distribution pattern observed in other plant tissues [15]. The elevated deguelin content in leaf tissues correlates with the photosynthetic function and metabolic activity characteristic of these organs [4]. Seasonal analysis reveals that leaf deguelin content varies substantially throughout the growing season, with peak concentrations typically occurring during February in Tephrosia species [4].

The tissue-specific distribution in leaves demonstrates that deguelin accumulation occurs preferentially in photosynthetic tissues, likely reflecting the metabolic demands and biosynthetic capacity of these actively growing regions [22]. Comparative transcriptome analysis of different plant tissues indicates that secondary metabolite biosynthesis pathways, including those responsible for deguelin production, show enhanced expression in leaf tissues compared to other plant organs [22]. This enhanced biosynthetic activity supports the observed higher accumulation levels in leaf tissues.

Root Tissue Distribution: Root tissues serve as primary storage sites for deguelin in several key species, particularly within the Lonchocarpus genus [16] [17] [19]. The roots of Lonchocarpus utilis and Lonchocarpus urucu contain concentrated deguelin as part of the cubé resin complex, with commercial extraction focusing specifically on root material [17] [19]. In Tephrosia vogelii, root tissues generally contain lower deguelin concentrations compared to leaf tissues, but demonstrate more stable accumulation patterns across different environmental conditions [15].

The root tissue distribution pattern reflects the storage function of these organs, with deguelin accumulation serving potential defensive roles against soil-borne pathogens and herbivores [15] [19]. The commercial significance of root-derived deguelin stems from both the concentration levels achieved and the stability of the compound in root tissue matrices [19]. Processing techniques for root-derived deguelin have been optimized to maximize extraction efficiency while maintaining compound integrity [19].

Bark and Stem Accumulation: Bark tissues demonstrate particular significance in Mundulea sericea, where deguelin accumulates to levels suitable for commercial extraction [6] [2] [12]. The bark serves as the primary source tissue for deguelin extraction from this species, with processing techniques specifically developed for bark material [6] [12]. Stem tissues in Derris species, particularly Derris trifoliata and Derris elliptica, contain measurable deguelin concentrations alongside other rotenoids [7] [10].

The accumulation pattern in bark and stem tissues reflects the transport and storage functions of these organs within the overall plant architecture [7] [10]. Secondary metabolite accumulation in bark tissues often serves defensive functions, protecting the plant from external threats while maintaining compound stability over extended periods [6] [12]. The stem tissue distribution in Derris species demonstrates that deguelin accumulation occurs throughout the vascular system, supporting both transport and storage functions [7] [10].

Comparative Tissue Analysis: Comparative analysis across different plant tissues reveals that deguelin accumulation patterns reflect both species-specific characteristics and general physiological principles [4] [15] [20]. The overall distribution hierarchy typically follows the pattern of leaves > roots > stems > petioles, although this pattern can vary significantly between species and environmental conditions [15]. The tissue-specific accumulation reflects the metabolic costs of deguelin biosynthesis and the functional benefits provided by the compound in different plant organs [4] [20].

Biodistribution studies using liposomal formulations have provided insights into how deguelin accumulates and distributes within plant tissues [20]. These studies demonstrate that deguelin distribution patterns are influenced by tissue-specific factors including metabolic activity, vascular architecture, and storage capacity [20]. The enhanced accumulation in specific tissues correlates with the biosynthetic machinery present in those organs and the physiological roles served by deguelin in plant defense and metabolism [20].

Environmental Factors Affecting Natural Production

Environmental factors exert profound influence on deguelin production within Leguminosae family plants, affecting both the overall concentration levels and the seasonal variation patterns observed across different species [4] [23] [24]. These environmental influences encompass climatic variables, soil conditions, and temporal factors that collectively determine the biosynthetic output of deguelin-producing plants.

Seasonal Variation Effects: Seasonal variation represents the most significant environmental factor affecting deguelin production, with consistent patterns observed across multiple species and geographic regions [4] [24]. Analysis of thirteen strains across four Tephrosia species revealed that growing seasons significantly affect both rotenone and deguelin contents, with the highest concentrations generally occurring in February [4]. The seasonal pattern demonstrates that deguelin content decreases from May to August and reaches lowest levels in November across most tested strains [4].

The seasonal variation pattern reflects the complex interaction between temperature, photoperiod, and plant developmental stage [4] [24]. February represents the optimal production period, likely corresponding to specific physiological conditions that favor deguelin biosynthesis [4]. The consistent nature of this seasonal pattern across different strains and species suggests fundamental physiological mechanisms underlying deguelin production rather than random environmental effects [4].

Temperature Influences: Temperature effects on deguelin production demonstrate complex relationships that vary depending on the specific environmental context and plant species [23] [24]. Photochemical degradation studies reveal that temperature significantly affects deguelin stability and persistence in environmental systems [23]. Lower temperatures generally enhance the stability of deguelin compounds, while elevated temperatures can accelerate degradation processes [23]. These temperature effects have important implications for both natural production optimization and post-harvest handling of deguelin-containing plant materials [23].

The temperature sensitivity of deguelin production also relates to the seasonal variation patterns observed in field studies [4] [24]. The enhanced production during cooler months may reflect both improved biosynthetic efficiency and reduced degradation rates under optimal temperature conditions [4] [23]. Understanding these temperature relationships provides crucial guidance for cultivation practices and harvest timing optimization [4] [24].

Light and Photoperiod Effects: Light intensity and photoperiod duration significantly influence deguelin production through effects on both photosynthetic capacity and secondary metabolite biosynthesis [23] [24]. Photochemical pathways play crucial roles in deguelin degradation in natural systems, with direct photodegradation representing a major pathway for compound breakdown [23]. The balance between biosynthetic production and photochemical degradation determines the net deguelin accumulation in plant tissues [23].

The photoperiod effects on deguelin production correlate with seasonal variation patterns, suggesting that day length serves as an important environmental cue for regulating secondary metabolite biosynthesis [4] [24]. The enhanced production during specific seasons may reflect optimal photoperiod conditions that maximize biosynthetic capacity while minimizing degradation losses [4] [23].

Soil and Nutritional Factors: Soil fertility and nutritional status significantly influence deguelin production capacity in Leguminosae family plants [25] [24]. Tephrosia vogelii demonstrates slow growth characteristics with apparently limited growth-rate potential, indicating sensitivity to soil nutritional conditions [25]. Response to fertilizers varies among different deguelin-producing species, with some showing enhanced production under improved nutritional conditions [25].

The soil type and fertility level affect not only the overall plant growth but also the allocation of resources to secondary metabolite production [25] [24]. Poor soil conditions may stress plants in ways that either enhance defensive compound production or limit the metabolic capacity for deguelin biosynthesis [25]. Understanding these nutritional relationships provides important guidance for cultivation optimization and sustainable production practices [25] [24].

Environmental Stress Factors: Environmental stress conditions can significantly influence deguelin production through effects on plant metabolism and resource allocation [26] [27]. Oxidative stress conditions, in particular, may affect both the biosynthesis and stability of deguelin compounds within plant tissues [26]. The production of reactive oxygen species under stress conditions can either enhance secondary metabolite production as part of stress response mechanisms or damage existing compounds through oxidative degradation [26].

The relationship between environmental stress and deguelin production demonstrates species-specific characteristics, with some plants showing enhanced production under mild stress conditions while others require optimal growing conditions for maximum output [4] [26]. These stress relationships provide important considerations for both wild collection practices and cultivated production systems [4] [27].

Climate Change Implications: Long-term climate changes may significantly affect the geographic distribution and production capacity of deguelin-containing plants [24]. Shifts in temperature and precipitation patterns could alter the optimal production regions for different species and affect the seasonal timing of peak deguelin accumulation [4] [24]. Understanding these climate relationships becomes increasingly important for long-term conservation and sustainable utilization of deguelin resources [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Vrana JA, Boggs N, Currie HN, Boyd J. Amelioration of an undesired action of deguelin. Toxicon. 2013 Nov;74:83-91. doi: 10.1016/j.toxicon.2013.07.028. Epub 2013 Aug 7. PubMed PMID: 23933198; PubMed Central PMCID: PMC3790265.

3: Xiong JR, Liu HL. Regulatory effects of deguelin on proliferation and cell cycle of Raji cells. J Huazhong Univ Sci Technolog Med Sci. 2013 Aug;33(4):491-5. doi: 10.1007/s11596-013-1147-2. Epub 2013 Aug 1. PubMed PMID: 23904366.

4: Chen HB, Hu XH, Jiang KH, Zhu SL, Zhao CX, Yuan W, Lan Y, Chen S, Yuan HG, Song XF, Wang YL. [Inhibitory effect of Akt inhibitor deguelin on the growth of PC-3 prostate cancer cells]. Zhonghua Nan Ke Xue. 2013 Jun;19(6):501-5. Chinese. PubMed PMID: 23862226.

5: Mehta R, Katta H, Alimirah F, Patel R, Murillo G, Peng X, Muzzio M, Mehta RG. Deguelin action involves c-Met and EGFR signaling pathways in triple negative breast cancer cells. PLoS One. 2013 Jun 10;8(6):e65113. doi: 10.1371/journal.pone.0065113. Print 2013. PubMed PMID: 23762292; PubMed Central PMCID: PMC3677900.

6: Mehta RR, Katta H, Kalra A, Patel R, Gupta A, Alimirah F, Murillo G, Peng X, Unni A, Muzzio M, Mehta RG. Efficacy and mechanism of action of Deguelin in suppressing metastasis of 4T1 cells. Clin Exp Metastasis. 2013 May 5. [Epub ahead of print] PubMed PMID: 23645347; PubMed Central PMCID: PMC3796171.

7: Yang YL, Ji C, Bi ZG, Lu CC, Wang R, Gu B, Cheng L. Deguelin induces both apoptosis and autophagy in cultured head and neck squamous cell carcinoma cells. PLoS One. 2013;8(1):e54736. doi: 10.1371/journal.pone.0054736. Epub 2013 Jan 23. PubMed PMID: 23372762; PubMed Central PMCID: PMC3553079.

8: Suh YA, Kim JH, Sung MA, Boo HJ, Yun HJ, Lee SH, Lee HJ, Min HY, Suh YG, Kim KW, Lee HY. A novel antitumor activity of deguelin targeting the insulin-like growth factor (IGF) receptor pathway via up-regulation of IGF-binding protein-3 expression in breast cancer. Cancer Lett. 2013 May 10;332(1):102-9. doi: 10.1016/j.canlet.2013.01.022. Epub 2013 Jan 21. Erratum in: Cancer Lett. 2013 Sep 28;338(2):328. PubMed PMID: 23348700; PubMed Central PMCID: PMC3638119.

9: Li Z, Wu J, Wu C, Jiang J, Zheng X, Xu B, Li M. Deguelin, a natural rotenoid, inhibits mouse myeloma cell growth in vitro via induction of apoptosis. Oncol Lett. 2012 Oct;4(4):677-681. Epub 2012 Jul 6. PubMed PMID: 23226790; PubMed Central PMCID: PMC3506627.

10: Chang DJ, An H, Kim KS, Kim HH, Jung J, Lee JM, Kim NJ, Han YT, Yun H, Lee S, Lee G, Lee S, Lee JS, Cha JH, Park JH, Park JW, Lee SC, Kim SG, Kim JH, Lee HY, Kim KW, Suh YG. Design, synthesis, and biological evaluation of novel deguelin-based heat shock protein 90 (HSP90) inhibitors targeting proliferation and angiogenesis. J Med Chem. 2012 Dec 27;55(24):10863-84. doi: 10.1021/jm301488q. Epub 2012 Dec 7. PubMed PMID: 23186287.